12,12,12-trifluorododecanoic Acid
Description
Structure
3D Structure
Properties
CAS No. |
90584-39-7 |
|---|---|
Molecular Formula |
C12H21F3O2 |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
12,12,12-trifluorododecanoic acid |
InChI |
InChI=1S/C12H21F3O2/c13-12(14,15)10-8-6-4-2-1-3-5-7-9-11(16)17/h1-10H2,(H,16,17) |
InChI Key |
LGXRMTOVGFTYHV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(F)(F)F)CCCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 12,12,12 Trifluorododecanoic Acid and Its Analogues
Established Synthetic Pathways for Terminal Trifluoromethylation
Traditional methods for introducing a trifluoromethyl group at the end of an aliphatic chain have relied on a range of chemical transformations, including radical reactions, electrochemical methods, and classical multi-step organic synthesis.
Radical trifluoromethylation has emerged as a powerful tool for creating C(sp³)–CF₃ bonds. These methods typically involve the generation of the trifluoromethyl radical (•CF₃), which is then trapped by a suitable organic substrate. A common strategy is the decarboxylative trifluoromethylation of aliphatic carboxylic acids, where the carboxyl group is replaced by a CF₃ group. nih.govscispace.com
This transformation can be achieved using a combination of photoredox and copper catalysis. scispace.comresearchgate.net In a typical system, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process. This leads to the formation of an alkyl radical from the carboxylic acid, which then couples with a trifluoromethyl source, often facilitated by a copper catalyst. nih.govresearchgate.net
Another approach utilizes trifluoroacetic anhydride (B1165640) as an inexpensive and readily available source of the CF₃ radical. nih.gov Through photoredox catalysis in the presence of an activator like pyridine N-oxide, trifluoroacetic anhydride can undergo facile decarboxylation to generate the trifluoromethyl radical, which can then be used to functionalize organic molecules. nih.gov
| Method | CF₃ Source | Catalysis | Key Features |
| Decarboxylative Trifluoromethylation | Aliphatic Carboxylic Acid | Photoredox (e.g., Iridium-based) and Copper | Converts native carboxyl groups to CF₃; tolerant of various functional groups. nih.govscispace.comresearchgate.net |
| From Trifluoroacetic Anhydride | Trifluoroacetic Anhydride | Photoredox | Utilizes an inexpensive and abundant CF₃ source; operationally simple. nih.gov |
Electrochemical methods offer a green and efficient alternative for generating trifluoromethyl radicals without the need for chemical oxidants or catalysts in some cases. rsc.orgrsc.org These protocols often use sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, as the trifluoromethyl source. organic-chemistry.orgfigshare.com
In a typical electrochemical setup, CF₃SO₂Na undergoes single-electron transfer oxidation at the anode to generate the trifluoromethyl radical. organic-chemistry.org This radical can then add to unsaturated systems like alkenes. The resulting radical intermediate can be further oxidized to a carbocation and trapped by a nucleophile, leading to the difunctionalization of the C–C double bond. organic-chemistry.org This approach has been successfully applied to various styrene derivatives and other alkenes, providing a practical route to trifluoromethylated building blocks. organic-chemistry.orgfigshare.com While direct terminal trifluoromethylation of a saturated fatty acid via this method is less common, it is a key strategy for functionalizing precursors containing double bonds.
One of the most direct and reliable methods for synthesizing 12,12,12-trifluorododecanoic acid involves a multi-step sequence starting from smaller, functionalized precursors. A convenient and well-established synthesis starts from 10-undecenoic acid. acs.orgacs.org
The synthesis can be outlined as follows:
Esterification: 10-undecenoic acid is first converted to its methyl ester, methyl undecenoate.
Hydroboration-Oxidation: The terminal double bond of the methyl ester is subjected to hydroboration-oxidation to yield a terminal alcohol.
Oxidation: The primary alcohol is then oxidized to an aldehyde.
Trifluoromethylation: The aldehyde is reacted with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), to introduce the CF₃ group and form a secondary alcohol. nih.gov
Deoxygenation: The hydroxyl group is removed through a deoxygenation process, such as a Barton-McCombie deoxygenation, to yield the terminally trifluoromethylated ester.
Hydrolysis: Finally, the methyl ester is hydrolyzed to afford the target molecule, this compound.
This precursor-based approach provides excellent control over the position of the trifluoromethyl group and is adaptable for creating various analogues. acs.orgacs.org
Modern Catalytic Strategies in the Synthesis of Fluorinated Fatty Acids
Recent advances in catalysis have provided more efficient and selective methods for synthesizing fluorinated organic molecules, including fatty acids. These strategies often employ transition metals or small organic molecules to catalyze the fluorination or trifluoromethylation reactions under mild conditions.
Transition metals, particularly copper and nickel, play a central role in modern trifluoromethylation reactions. Copper-catalyzed methods are widely used for the trifluoromethylation of aryl and alkyl halides. beilstein-journals.org For instance, the combination of a copper catalyst with a nucleophilic trifluoromethylating reagent like Me₃SiCF₃ allows for the efficient trifluoromethylation of terminal alkynes. organic-chemistry.org This is relevant for creating ω-trifluoromethylated fatty acid analogues from alkyne-terminated precursors.
More recently, the merger of photoredox catalysis with transition metal catalysis has proven to be a powerful strategy. nih.gov For example, combining an iridium-based photocatalyst with a copper catalyst enables the decarboxylative trifluoromethylation of aliphatic carboxylic acids, allowing for the direct conversion of the acid moiety to a trifluoromethyl group. scispace.comresearchgate.net
Nickel-catalyzed asymmetric reductive cross-coupling represents another cutting-edge approach. This method allows for the enantioselective introduction of a trifluoromethyl group, providing access to chiral trifluoromethylated alkanes from aryl iodides and a CF₃ source. nih.gov Such methods demonstrate high efficiency and excellent functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. nih.gov
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Copper | Nucleophilic Trifluoromethylation | Terminal Alkynes, Aryl Halides | Good functional group tolerance. beilstein-journals.orgorganic-chemistry.org |
| Nickel | Asymmetric Reductive Cross-Coupling | Aryl Iodides, Alkenes | Provides access to chiral trifluoromethylated compounds. nih.gov |
| Iridium (Photoredox) + Copper | Decarboxylative Trifluoromethylation | Aliphatic Carboxylic Acids | Direct conversion of abundant functional groups under mild conditions. nih.govresearchgate.net |
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. In the context of fluorination, organocatalytic methods have been developed for the enantioselective introduction of trifluoromethyl groups. nih.govacs.org
A prominent example is the combination of photoredox catalysis with organocatalysis for the α-trifluoromethylation of aldehydes. nih.gov In this dual catalytic system, a chiral amine catalyst (e.g., an imidazolidinone) activates the aldehyde by forming an enamine intermediate. Simultaneously, a photoredox catalyst generates a trifluoromethyl radical from a suitable precursor (e.g., trifluoromethyl iodide). The electrophilic CF₃ radical then combines with the nucleophilic enamine in a highly enantioselective manner. nih.govacs.org While this method targets the α-position, its principles can be adapted for other positions in tailored substrates.
Organophotocatalysis has also been employed using inexpensive CF₃ reagents like sodium trifluoromethanesulfinate (Langlois reagent) under aerobic conditions, representing a cost-effective and metal-free approach to generating trifluoromethylated compounds. rsc.org These methods highlight the potential of organocatalysis to provide milder and more sustainable synthetic routes.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and enhance safety. The development of sustainable methods for the synthesis of this compound focuses on several key areas, including the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.
One of the primary green considerations is the choice of the trifluoromethylating agent. Traditional methods often employ harsh and hazardous reagents. Modern approaches are exploring the use of trifluoroacetic acid as a more benign and readily available source of the trifluoromethyl group.
Another key aspect of green synthesis is the selection of solvents. The use of volatile organic compounds (VOCs) is a significant environmental concern. Research is ongoing to replace these with greener alternatives such as water, supercritical fluids, or biodegradable solvents. For instance, the use of fluorous biphasic systems, where a fluorinated solvent is used to dissolve the fluorinated reactants and can be easily separated and recycled, offers a promising avenue for sustainable synthesis. ijsr.net
Furthermore, catalyst design plays a crucial role in green synthesis. The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. Biocatalysis, utilizing enzymes to perform specific chemical transformations, is emerging as a powerful tool in green chemistry. While not yet specifically reported for this compound, enzymatic approaches have been successfully employed for the synthesis of other fluorinated molecules, suggesting their potential applicability. chemrxiv.orgchemrxiv.orgresearchgate.netnih.govnih.gov
Solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective. researchgate.netresearchgate.net Research into solid-state reactions or reactions under neat conditions for the synthesis of fluorinated compounds is an active area of investigation. Microwave-assisted synthesis is another technique that can contribute to greener processes by reducing reaction times and energy input.
| Green Chemistry Principle | Application in the Synthesis of this compound and Analogues |
| Use of Safer Solvents | Replacement of volatile organic compounds with water, supercritical CO2, or biodegradable solvents. ijsr.net Exploration of fluorous biphasic systems for catalyst and product separation. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Atom transfer radical addition (ATRA) is a notable example. nih.govmdpi.comscilit.com |
| Use of Renewable Feedstocks | Investigating the use of fatty acids derived from natural sources as starting materials. |
| Catalysis | Development of highly active and selective catalysts to minimize waste. Exploration of biocatalysis for specific fluorination or chain-elongation steps. chemrxiv.orgchemrxiv.orgresearchgate.netnih.govnih.gov |
| Energy Efficiency | Utilization of microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. |
| Less Hazardous Chemical Syntheses | Employing less toxic trifluoromethylating agents, such as trifluoroacetic acid, in place of more hazardous alternatives. |
Stereoselective and Regioselective Synthetic Considerations
The synthesis of analogues of this compound often requires precise control over the stereochemistry and regiochemistry of the molecule. This is particularly important when introducing additional functional groups or chiral centers along the carbon chain, which can significantly impact the biological activity or material properties of the final compound.
Stereoselective Synthesis:
Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of this compound analogues, this could involve the introduction of a chiral center at a specific position on the dodecanoic acid backbone.
One common strategy for achieving stereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. For example, a chiral auxiliary could be attached to the carboxylic acid group to control the stereoselective addition of a functional group at the α-position.
Asymmetric catalysis is another powerful tool for stereoselective synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. While specific examples for long-chain ω-trifluoromethyl fatty acids are limited, the principles of asymmetric hydrogenation, epoxidation, and other transformations can be applied to create chiral analogues. Recent advancements in biocatalysis also offer promising avenues for highly enantioselective transformations on fatty acid chains. chemrxiv.orgchemrxiv.orgresearchgate.netnih.govnih.gov
Regioselective Synthesis:
Regioselective synthesis focuses on controlling the position of a chemical transformation when multiple reactive sites are present in a molecule. For analogues of this compound, this is crucial for introducing functional groups at specific carbons along the eleven-carbon chain.
One approach to achieve regioselectivity is through the use of protecting groups. A protecting group can be used to temporarily block a reactive functional group, thereby directing a subsequent reaction to a different position. For instance, if a hydroxyl group is desired at the C-6 position, a starting material with a protected hydroxyl group at that position could be used, with the trifluoromethyl group introduced at the terminus, followed by deprotection.
Another strategy involves the regioselective functionalization of C-H bonds. While challenging, recent advances in catalysis have enabled the direct and selective activation of specific C-H bonds in a molecule, allowing for the introduction of functional groups at previously inaccessible positions. researchgate.net
The choice of starting material is also critical for ensuring regioselectivity. For example, starting with a commercially available fatty acid that already contains a functional group at the desired position can simplify the synthetic route and ensure the correct regiochemistry of the final product.
| Synthetic Consideration | Methodologies and Approaches | Relevance to this compound Analogues |
| Stereoselectivity | Chiral auxiliaries, asymmetric catalysis (e.g., hydrogenation, epoxidation), biocatalysis. chemrxiv.orgchemrxiv.orgresearchgate.netnih.govnih.govibs.re.krnih.govnih.govresearchgate.netmdpi.comnii.ac.jp | Introduction of chiral centers at specific positions along the fatty acid chain to create enantiomerically pure analogues. |
| Regioselectivity | Use of protecting groups, regioselective C-H bond functionalization, strategic choice of starting materials. researchgate.netnih.govrsc.org | Precise placement of functional groups (e.g., hydroxyl, amino, alkyl) at desired locations on the dodecanoic acid backbone. |
Chemical Reactivity and Mechanistic Investigations of 12,12,12 Trifluorododecanoic Acid
Reaction Pathways of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site of reactivity in 12,12,12-trifluorododecanoic acid, undergoing typical reactions characteristic of this functional group. These reactions are fundamental for the synthesis of various derivatives. khanacademy.orgmsu.edu
Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters. msu.edupressbooks.pub This reaction, known as Fischer esterification, is reversible and involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. libretexts.org The removal of water as it is formed can drive the reaction to completion. msu.edu
Amide Formation: The synthesis of amides from this compound requires the conversion of the hydroxyl group into a better leaving group. youtube.com A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to yield the corresponding amide. khanacademy.orglibretexts.org
Acid Chloride Formation: Treatment of this compound with thionyl chloride (SOCl₂) can convert it into the more reactive 12,12,12-trifluorododecanoyl chloride. pressbooks.pubyoutube.com In this reaction, the hydroxyl group is transformed into a chlorosulfite intermediate, which is a good leaving group and is subsequently displaced by a chloride ion. libretexts.org
Decarboxylation: While typical saturated carboxylic acids are resistant to decarboxylation, the presence of specific activating groups or catalysts can facilitate the removal of the carboxyl group as carbon dioxide. For aliphatic carboxylic acids like this compound, catalytic methods have been developed. One such method involves a manganese-catalyzed decarboxylative fluorination, which replaces the carboxylic acid group with a fluorine atom. nih.gov Another approach utilizes visible light-promoted photoredox catalysis to achieve decarboxylative fluorination, proceeding through a radical intermediate. nih.govprinceton.edu
A general overview of the reactivity of the carboxylic acid moiety is presented in the table below.
| Reaction Type | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |
| Decarboxylative Fluorination | Mn catalyst, Iodosylbenzene, Fluoride source | 1,1,1-Trifluoroundecyl fluoride |
| Photoredox Decarboxylative Fluorination | Photocatalyst, Fluorinating agent (e.g., Selectfluor) | 1,1,1-Trifluoroundecyl fluoride |
Radical Chemistry and Electron Transfer Processes
This compound can participate in radical chemistry, particularly through decarboxylation processes. nih.gov In photoredox-catalyzed reactions, the carboxylate, formed by deprotonation of the acid, can undergo a single-electron transfer to a photoexcited catalyst. This oxidation generates a carboxyl radical, which rapidly loses carbon dioxide to form an undecyl radical bearing a terminal trifluoromethyl group. This radical can then be trapped by a suitable reagent, such as a fluorine atom donor, to yield a fluorinated product. nih.govprinceton.edu Mechanistic studies suggest that an oxidative quenching pathway is operative in these transformations. nih.gov
Derivatization Strategies and Functional Group Transformations
The primary strategies for the derivatization of this compound focus on the versatile reactivity of its carboxylic acid group. As outlined in Section 3.1, it can be readily converted into a variety of functional derivatives.
Key Derivatization Reactions:
| Starting Material | Reagents | Product Functional Group |
| This compound | Alcohol, H⁺ | Ester |
| This compound | Amine, DCC | Amide |
| This compound | SOCl₂ | Acid Chloride |
| This compound | LiAlH₄ or B₂H₆ | Primary Alcohol |
The resulting acid chloride is a particularly useful intermediate, as it can react with a wide range of nucleophiles to form esters, amides, and other acyl compounds under milder conditions than the parent carboxylic acid. Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 12,12,12-trifluorododecan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). msu.edu Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. msu.edu These transformations open up pathways to a broader range of molecules with the ω-trifluoromethylated alkyl chain.
Computational Chemistry and Molecular Modeling Studies of Reactivity
While specific computational studies exclusively focused on this compound are not widely reported in the provided search results, computational methods are instrumental in understanding the reactivity of similar fluorinated molecules and the mechanisms of reactions they undergo. For instance, in the context of photoredox-catalyzed decarboxylative fluorination, computational studies can elucidate the electronic structures of the photocatalyst in its ground and excited states, the thermodynamics of the single-electron transfer process, and the energy barriers associated with the key steps of the catalytic cycle. princeton.edu Such studies can provide insights into the role of the trifluoromethyl group on the properties of the radical intermediates and the transition states, helping to explain the observed reactivity and selectivity.
Interdisciplinary Research Applications of 12,12,12 Trifluorododecanoic Acid
Research in Materials Science and Surface Engineering
The amphiphilic nature of 12,12,12-trifluorododecanoic acid, featuring a hydrophilic carboxylic acid head and a hydrophobic fluorinated tail, allows for the formation of highly ordered molecular structures at interfaces. This property is central to its application in creating specialized films and modifying surfaces.
Langmuir-Blodgett Film Research
Langmuir-Blodgett (LB) films are ultrathin, highly organized layers of organic molecules formed by transferring a compressed monolayer from a liquid-air interface onto a solid substrate. researchgate.netresearchgate.net The process allows for precise control over the film's thickness and molecular arrangement, making it a key technique in nanotechnology. researchgate.net
Amphiphilic molecules like long-chain fatty acids are ideal for creating these structures. chemycal.com A solution of the compound is spread onto a water surface (the sub-phase). The hydrophilic carboxylic acid heads are attracted to the water, while the hydrophobic tails orient away from it, pointing towards the air. chemycal.comnih.gov As this monolayer is compressed, the molecules align into a densely packed, ordered film. This Langmuir film can then be transferred layer by layer onto a solid substrate by dipping the substrate through the film, creating a Langmuir-Blodgett film. researchgate.netnih.gov The terminal trifluoromethyl group of this compound would contribute to forming a well-defined, low-energy surface on the resulting LB film.
Self-Assembled Monolayers (SAMs) Investigations
Self-assembled monolayers (SAMs) are ordered molecular layers that spontaneously form on the surface of a solid substrate. A study involving a closely related compound, perfluorododecanoic acid (PFDA), highlights the utility of such molecules in creating robust, low-energy surfaces. In this research, a dual-layer film was prepared by first depositing a layer of 3-aminopropyltriethoxysilane (APS) on a silicon substrate, followed by the chemisorption of PFDA molecules onto the APS layer.
The resulting PFDA-APS dual-layer film demonstrated significant changes in surface properties. The surface became highly hydrophobic, and atomic force microscopy revealed that the film was smooth and homogeneous. This structure exhibited low adhesion and significantly reduced friction at both nano and micro scales, demonstrating superior anti-wear durability compared to a similar film made with a non-fluorinated fatty acid.
| Property | Measurement | Significance |
|---|---|---|
| Contact Angle (Water) | ~105° | Indicates a highly hydrophobic surface. |
| Overall Thickness | ~2.5 nm | Demonstrates the formation of a thin, well-defined molecular layer. |
| Surface Morphology | Smooth and homogeneous | Contributes to consistent and predictable surface properties. |
| Friction | Greatly reduced at nano and micro scales | Highlights its potential as a lubricant for micro/nanoelectromechanical systems (MEMS/NEMS). |
| Adhesion | Low | Provides anti-fouling and low-stiction properties. |
Incorporation into Polymeric Systems for Enhanced Properties
Molecules like this compound are used to create side-chain fluorinated polymers (SCFPs). These polymers consist of a non-fluorinated backbone with fluorinated side chains attached. mdpi.comresearchgate.net By first converting the carboxylic acid to a polymerizable group (like an acrylate), it can be incorporated as a side chain into a larger polymer structure.
The inclusion of these fluorinated side chains imparts desirable properties to the bulk polymer. The strong, stable carbon-fluorine bonds and their low polarizability result in materials with low surface energy, high thermal stability, and excellent chemical resistance. researchgate.netoecd.org Polymers modified in this way can exhibit enhanced hydrophobicity and oleophobicity (the ability to repel oil), making them suitable for creating protective coatings and low-adhesion surfaces. Research in this area focuses on synthesizing polymers where the fluorinated side chains migrate to the surface, creating a durable, low-energy interface while maintaining the bulk mechanical properties of the parent polymer. researchgate.net
Surface Modification Studies
The terminal trifluoromethyl group is key to the use of this compound in surface modification, as it creates a stable, non-polar, and low-energy interface. When applied to a surface, these molecules self-assemble to expose their fluorinated tails, dramatically altering the surface chemistry.
Research on a similar compound, perfluorododecanoic acid (PFDA), demonstrated its effectiveness in modifying a silicon surface. A dual-layer film of PFDA chemically bonded to an underlying layer of 3-aminopropyltriethoxysilane (APS) transformed the substrate into a hydrophobic and low-friction surface. This type of modification is crucial for applications in microelectronics and nanoelectromechanical systems (MEMS/NEMS), where reducing friction and adhesion is essential for device performance and longevity. The study confirmed that the fluorinated film provided better anti-wear properties than a non-fluorinated equivalent, underscoring the benefit of the terminal fluorination.
Biological and Biochemical Research Applications (Excluding Clinical Human Trials)
In biochemical research, modifying a molecule's structure can turn it into a powerful tool for studying complex biological systems. By replacing the terminal methyl group of a fatty acid with a trifluoromethyl group, researchers can probe the mechanisms of specific enzymes.
Enzyme-Substrate Interaction Studies in Model Systems (e.g., Cytochrome P450s)
The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in metabolizing a wide range of endogenous and exogenous compounds, including fatty acids. A key metabolic pathway for fatty acids is ω-hydroxylation, where an oxygen atom is added to the terminal methyl (ω) carbon. This reaction is primarily catalyzed by enzymes in the CYP4A and CYP4F subfamilies.
This compound is specifically designed to investigate this pathway. The terminal trifluoromethyl (CF3) group is chemically robust and resistant to the oxidative chemistry of CYP enzymes. Unlike a standard methyl (CH3) group, the CF3 group cannot be hydroxylated by CYP4A or CYP4F enzymes.
This property makes this compound a valuable mechanistic probe. By introducing it into a model system, researchers can:
Act as a competitive inhibitor: The molecule can bind to the active site of the enzyme but cannot be turned over, thereby blocking the enzyme from metabolizing its natural substrates.
Study binding requirements: It can be used to understand the structural requirements for a fatty acid to bind to the enzyme's active site without the complication of the subsequent chemical reaction.
| Compound | Terminal Group | Interaction with CYP450 (ω-Hydroxylation) | Research Application |
|---|---|---|---|
| Dodecanoic Acid | -CH₃ (Methyl) | Serves as a natural substrate; undergoes hydroxylation to form 12-hydroxydodecanoic acid. | Baseline study of normal enzyme activity. |
| This compound | -CF₃ (Trifluoromethyl) | Resistant to hydroxylation; can act as a competitive inhibitor or mechanistic probe. | Investigating enzyme mechanism, inhibition, and substrate specificity. |
Research on Lipid Metabolism Pathways in vitro and in non-human biological models
While direct studies on this compound are limited, extensive research on other long-chain per- and polyfluoroalkyl substances (PFAS) provides significant insights into its probable effects on lipid metabolism. Structurally similar compounds are known to cause metabolic disturbances, particularly affecting lipid homeostasis. nih.gov Animal studies suggest that PFAS can act on various nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), to alter glucose and lipid metabolism. nih.gov
In non-human biological models, such as the non-obese diabetic (NOD) mouse, exposure to perfluoroundecanoic acid (PFUnDA) has been shown to cause dose-dependent changes in lipidomic profiles. nih.gov A key finding from these studies was a significant downregulation of phospholipids and triacylglycerols that contain polyunsaturated fatty acids. nih.gov These results from animal models are consistent with observations in human studies, suggesting their utility in understanding the metabolic impact of fluorinated fatty acids. nih.gov Research involving other PFAS has linked exposure to dysregulated metabolism in glycerophospholipids and fatty acids. nih.gov For instance, higher exposure to perfluorooctanoic acid (PFOA) has been associated with increased levels of glycerol, a backbone of triglycerides, which in turn is linked to impaired glucose metabolism. nih.gov These findings suggest that exposure to fluorinated fatty acids can lead to increased lipolysis and fatty acid oxidation. nih.gov
In vitro studies using primary human and rat hepatocytes have further corroborated these findings, showing that PFAS exposure can cause a shift from carbohydrate metabolism toward the accumulation and oxidation of fatty acids. nih.gov The disruption of signaling pathways governed by receptors like the hepatocyte nuclear factor 4-alpha (HNF4α), which is crucial for regulating lipid homeostasis, has been identified as a potential mechanism. nih.gov
| Compound | Model System | Observed Effects on Lipid Metabolism | Potential Mechanism |
|---|---|---|---|
| Perfluoroundecanoic Acid (PFUnDA) | Non-obese diabetic (NOD) mice | Downregulation of phospholipids and triacylglycerols containing polyunsaturated fatty acids. nih.gov | Alteration of lipid metabolism associated with pancreatic insulitis grade. nih.gov |
| Perfluorooctanoic Acid (PFOA) | Young adult humans (epidemiological) | Associated with higher glycerol levels, suggesting increased lipolysis. nih.gov | Alteration of nuclear receptors (e.g., PPARs) and lipid pathways. nih.gov |
| Various PFAS | In vitro (primary human and rat hepatocytes) | Shift from carbohydrate metabolism to fatty acid accumulation and oxidation. nih.gov | Disruption of key signaling pathways (e.g., HNF4α). nih.gov |
Exploration of Biocatalytic Synthesis of Fluorinated Compounds
The biocatalytic synthesis of fluorinated compounds, including acids like this compound, represents a promising and environmentally favorable alternative to traditional chemical methods. researchgate.net Nature itself provides a precedent for such synthesis; certain microorganisms and plants are known to produce ω-fluoro fatty acids through biochemical pathways that start from fluoroacetate. wikipedia.org This natural process confirms the biological feasibility of forming carbon-fluorine bonds and incorporating them into fatty acid structures. wikipedia.org
Enzymes are central to biocatalysis due to their high specificity and ability to function under mild conditions. researchgate.net A key class of enzymes relevant to the synthesis of terminally functionalized fatty acids is the cytochrome P450 monooxygenases (P450s). nih.gov These enzymes are known to catalyze hydroxylation reactions, acting on a variety of substrates including fatty acids. nih.govnih.gov Microbial P450 systems, such as those from Candida tropicalis, have demonstrated the ability to hydroxylate the terminal (ω) carbon of fatty acid chains. nih.gov This ω-hydroxylation is the initial, rate-limiting step in the production of dicarboxylic acids in these organisms. nih.gov This enzymatic capability could theoretically be harnessed to produce 12-hydroxydodecanoic acid, which could then serve as a precursor for a subsequent fluorination step.
Other enzymatic strategies could involve engineering fatty acid synthase (FAS) or polyketide synthase (PKS) pathways. nih.govresearchgate.net These enzymatic systems build fatty acids and polyketides through the sequential condensation of acyl-CoA building blocks. nih.gov Research has shown that these pathways can be engineered to accept fluorinated extender units, such as fluoromalonyl-CoA, allowing for the site-specific incorporation of fluorine into the carbon backbone of the molecule being synthesized. nih.govnih.gov By designing a pathway that utilizes a trifluoromethyl-containing starter unit or a specific terminal fluorinating enzyme, it may be possible to achieve direct biocatalytic synthesis of this compound.
Investigation of Membrane Interactions and Stability using Spectroscopic Probes
Fluorinated fatty acids, including terminally trifluorinated molecules like this compound, are valuable as spectroscopic probes for studying the structure and dynamics of lipid membranes. nih.gov The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity, and the large chemical shift range of fluorine, which makes it highly sensitive to its local molecular environment. nih.govnih.gov
When a fluorinated fatty acid like this compound is incorporated into a phospholipid bilayer, the ¹⁹F NMR signal from its -CF₃ group acts as a reporter. nih.gov Changes in the membrane's physical state, such as the transition from a rigid gel phase to a fluid liquid-crystalline phase, can be monitored through distinct changes in the ¹⁹F NMR line shape. nih.gov This sensitivity allows for precise measurement of phase transition temperatures and the characterization of lipid motion within both frozen and fluid regions of the membrane. nih.gov
Furthermore, ¹⁹F NMR spectroscopy is a powerful tool for screening the binding of molecules, such as pharmaceuticals, to lipid membranes. nih.govnih.gov A significant difference in the ¹⁹F chemical shift is observed when the fluorinated probe is in a free solution state compared to when it is tethered to the membrane. nih.gov This chemical shift separation allows researchers to resolve the signals from bound and unbound molecules, providing a method to quantify binding affinity and study the interactions of drugs with membranes. nih.gov Studies using fatty acids with difluoro (-CHF₂) and trifluoro (-CF₃) groups have demonstrated the utility of this approach. nih.gov The strong binding affinity of long fluorocarbon chains ensures that the probe effectively partitions into the lipid environment, making it a reliable reporter of membrane properties. nih.gov
| Application | Principle of Measurement | Information Gained |
|---|---|---|
| Monitoring Lipid Phase Transitions | Changes in ¹⁹F NMR line shape between gel and liquid-crystalline phases. nih.gov | Onset and completion temperatures of phase transitions; motional behavior of lipids. nih.gov |
| Assessing Membrane Fluidity | Analysis of ¹⁹F NMR resonance line shape and its relation to a molecular order parameter. nih.gov | Degree of ordering and fluidity of phospholipids; effect of membrane proteins on fluidity. nih.gov |
| Studying Molecular Binding | Chemical shift and line shape differences between solution and membrane-bound states of the probe. nih.gov | Quantification of binding of amphiphilic molecules (e.g., drugs) to lipid bilayers. nih.govnih.gov |
Chemoenzymatic Approaches in Biosynthesis Research
Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad reaction scope of chemical synthesis, offering powerful and versatile strategies for producing complex molecules like this compound. nih.govnih.gov These approaches are particularly useful for incorporating fluorine into specific, non-activated positions of an organic scaffold, which can be challenging using purely chemical or biological methods. nih.gov
One prominent chemoenzymatic strategy involves a two-step process that utilizes the catalytic prowess of cytochrome P450 monooxygenases. nih.gov In the first step, a P450 enzyme, such as P450BM3 from Bacillus megaterium, is used to selectively hydroxylate a non-reactive C-H bond on the substrate. nih.gov For the synthesis of this compound, this would involve the enzymatic conversion of dodecanoic acid to 12-hydroxydodecanoic acid. In the second step, a chemical deoxofluorination reaction is employed, where the newly introduced hydroxyl group is replaced by a fluorine atom using a nucleophilic fluorinating agent. nih.gov This method allows for the precise, late-stage introduction of fluorine at a specific site determined by the enzyme's regioselectivity. nih.gov
Another innovative approach involves engineering hybrid enzyme complexes. researchgate.net Researchers have successfully created hybrid polyketide-synthase/fatty-acid-synthase (PKS/FAS) systems. researchgate.netnih.gov In these systems, the acyltransferase (AT) domain of a PKS, which selects the building blocks for chain extension, is replaced with a more substrate-tolerant domain from a fatty acid synthase. nih.gov The resulting hybrid enzyme can utilize non-native, fluorinated extender units like fluoromalonyl-CoA for polyketide or fatty acid chain extension. nih.gov This strategy introduces fluorine atoms into the molecular backbone during the biosynthetic assembly process. researchgate.net While this has been demonstrated for creating fluorinated macrolactones, the principle could be adapted for the synthesis of terminally fluorinated fatty acids by designing a pathway that initiates synthesis with a trifluoromethyl-bearing starter unit. nih.gov
Advanced Analytical Methodologies for the Detection and Characterization of 12,12,12 Trifluorododecanoic Acid in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for the separation and quantification of 12,12,12-trifluorododecanoic acid from complex mixtures. The choice of technique is often dictated by the matrix, the required level of sensitivity, and the desired throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. colorado.edu However, the direct analysis of free fatty acids, including this compound, by GC is hampered by their low volatility and polar nature, which can lead to poor peak shape and thermal degradation. nih.gov To overcome these limitations, derivatization of the carboxylic acid group is a mandatory step in method development. weber.huresearchgate.net
Derivatization: The primary goal of derivatization is to convert the polar carboxyl group into a less polar and more volatile ester. nih.gov Several reagents are available for this purpose:
Alkylation Reagents: Methylation to form fatty acid methyl esters (FAMEs) is a common strategy. mdpi.com However, for enhanced sensitivity, especially when using an electron capture detector (ECD) or for mass spectrometry in negative chemical ionization (NCI) mode, derivatization to form pentafluorobenzyl (PFB) esters is preferred. nih.govnih.gov Reagents like pentafluorobenzyl bromide (PFB-Br) are highly effective for this purpose. nih.govgcms.cz
Acylation Reagents: Fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can also be used, reacting with the carboxyl group to form a mixed anhydride. nih.gov These derivatives are highly electronegative and provide excellent sensitivity in NCI-MS.
GC-MS Parameters: A typical GC-MS method for the analysis of the derivatized this compound would employ a non-polar or semi-polar capillary column and a temperature gradient to ensure adequate separation from other matrix components. Electron ionization (EI) is a common ionization technique, providing characteristic fragmentation patterns for structural confirmation. diva-portal.org
A summary of typical GC-MS method parameters is presented in Table 1.
Table 1: Illustrative GC-MS Method Parameters for Derivatized this compound Analysis
| Parameter | Setting |
|---|---|
| Derivatization Reagent | Pentafluorobenzyl bromide (PFB-Br) |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial 80°C (hold 2 min), ramp 8°C/min to 150°C, then 30°C/min to 280°C (hold 5 min) nih.gov |
| MS System | 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) |
| MSD Transfer Line | 280 °C |
| Scan Range | m/z 50-550 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of fatty acids and other per- and polyfluoroalkyl substances (PFAS) in biological and environmental matrices. mdpi.comchromatographyonline.com A key advantage of LC-MS/MS is that it often allows for the direct analysis of this compound without the need for derivatization, thus simplifying sample preparation and reducing analysis time. researchgate.net
Methodology: Reversed-phase chromatography is typically employed, using a C18 or similar column to separate the analyte from other components based on hydrophobicity. nih.govthermofisher.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency. mdpi.comnih.gov
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The analysis is typically performed in negative ion mode using electrospray ionization (ESI), as the carboxylic acid group is readily deprotonated. Quantification is achieved using selected reaction monitoring (SRM), where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored.
An overview of typical LC-MS/MS parameters is provided in Table 2.
Table 2: Representative LC-MS/MS Method Parameters for this compound
| Parameter | Setting |
|---|---|
| LC System | Thermo Scientific Vanquish Horizon HPLC or equivalent thermofisher.com |
| Column | Accucore Vanquish C18 (100 x 2.1 mm, 1.5 µm) or similar thermofisher.com |
| Mobile Phase A | 5 mM Ammonium Acetate in Water thermofisher.com |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.45 mL/min nih.gov |
| Gradient | 30% B to 97% B over 10 minutes nih.gov |
| MS System | Thermo Scientific TSQ Quantiva Triple Quadrupole or equivalent thermofisher.com |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| SRM Transition | Precursor Ion (Q1): m/z 241.1 (calculated for C12H20F3O2) Product Ion (Q3): To be determined by infusion and fragmentation studies |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
Advanced Detectors:
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. lcms.cz It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it suitable for the analysis of fatty acids.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a consistent response for non-volatile and semi-volatile compounds. mdpi.com It generates charged aerosol particles from the column effluent and measures the charge, which is proportional to the analyte concentration.
The chromatographic separation conditions would be similar to those used for LC-MS, employing a reversed-phase column and a gradient elution. While less sensitive than MS detection, HPLC with ELSD or CAD provides a robust and reliable method for quantification, especially for purity analysis or when calibration standards are available. lcms.cz
Capillary Electrophoresis Research
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For fatty acids, which are anionic at neutral or basic pH, CE offers rapid analysis times and minimal solvent consumption. google.com
Methodology: In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE). The sample is introduced, and a high voltage is applied. The negatively charged this compound would migrate toward the anode. However, a strong electroosmotic flow (EOF) in bare fused-silica capillaries, which is directed towards the cathode, will carry all analytes, regardless of charge, towards the detector at the cathodic end.
For enhanced separation and to prevent micelle formation, the BGE often contains organic modifiers like methanol or acetonitrile. rsc.org Detection can be challenging due to the small path length. While UV detection is possible, it is not very sensitive for this compound. More suitable detection methods include capacitively coupled contactless conductivity detection (C⁴D), which measures changes in the conductivity of the BGE as the analyte passes the detector. rsc.org
Advanced Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for probing its conformational dynamics.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for molecular structure elucidation. For fluorinated compounds, ¹⁹F NMR is particularly informative. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. alfa-chemistry.com
¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms is highly sensitive to the local electronic environment. alfa-chemistry.com This makes ¹⁹F NMR an excellent tool for confirming the presence and position of the trifluoromethyl group in this compound.
Chemical Shift: The terminal -CF₃ group on a long alkyl chain is expected to have a characteristic chemical shift. The ¹⁹F chemical shift range is very broad, which minimizes signal overlap. researchgate.net For a CF₃ group attached to a saturated carbon, the chemical shift is typically in the range of -60 to -80 ppm relative to a CFCl₃ standard. colorado.eduucsb.edu The exact value will be influenced by the solvent and the proximity to the carboxylic acid group.
Coupling: The fluorine nuclei will couple with adjacent protons (²JFH), providing further structural information. In this case, the CF₃ group would show coupling to the two protons on carbon 11, resulting in a triplet in the ¹⁹F spectrum (assuming no ¹H decoupling).
Quantitative Analysis: ¹⁹F NMR can also be used for quantitative analysis by integrating the signal against a known internal standard containing fluorine, such as trifluoroacetic acid. colorado.edu
A summary of key aspects of ¹⁹F NMR for this compound is provided in Table 3.
Table 3: Key ¹⁹F NMR Spectroscopy Parameters for this compound
| Parameter | Description |
|---|---|
| Nucleus | ¹⁹F |
| Natural Abundance | 100% alfa-chemistry.com |
| Reference Standard | Trichlorofluoromethane (CFCl₃) at 0.00 ppm or Trifluoroacetic acid (TFA) at -76.55 ppm colorado.edu |
| Expected Chemical Shift | Approximately -60 to -80 ppm for the terminal -CF₃ group ucsb.edu |
| Expected Multiplicity | Triplet (due to coupling with adjacent -CH₂- group) |
| Applications | Structural confirmation, purity assessment, quantitative analysis |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, the spectra are dominated by features from the carboxylic acid head, the long methylene (B1212753) (-CH₂) chain, and the terminal trifluoromethyl (-CF₃) group. In condensed phases, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies, particularly of the hydroxyl (O-H) and carbonyl (C=O) groups. libretexts.org
The O-H stretching vibration of the hydrogen-bonded dimer gives rise to a characteristically very broad and strong absorption band in the FT-IR spectrum, typically observed between 2500 and 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a hallmark of the strong hydrogen bonding present. spectroscopyonline.com The carbonyl (C=O) stretch of the dimerized acid results in an intense, sharp peak typically found around 1710 cm⁻¹. libretexts.org The spectrum also features C-H stretching vibrations just below 3000 cm⁻¹, C-O stretching between 1320-1210 cm⁻¹, and a broad O-H wagging peak around 960-900 cm⁻¹ due to out-of-plane bending. orgchemboulder.comspectroscopyonline.com
A key feature in the vibrational spectrum of this compound is the presence of the trifluoromethyl group. The C-F bonds produce very intense absorptions in the FT-IR spectrum, generally in the 1400 cm⁻¹ to 1000 cm⁻¹ region. Raman spectroscopy is also sensitive to the vibrations of the carbon skeleton and can provide complementary information, particularly for the symmetric vibrations of the non-polar alkyl chain and the C-C backbone. ias.ac.inresearchgate.net
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FT-IR) |
|---|---|---|---|
| O-H (Carboxylic Acid Dimer) | Stretching | 2500-3300 | Strong, Very Broad |
| C-H (Alkyl Chain) | Stretching | 2850-2960 | Medium to Strong, Sharp |
| C=O (Carboxylic Acid Dimer) | Stretching | ~1710 | Very Strong, Sharp |
| C-F (Trifluoromethyl) | Stretching | 1100-1400 | Very Strong |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |
| O-H (Carboxylic Acid Dimer) | Bending (out-of-plane wag) | 900-960 | Medium, Broad |
Mass Spectrometry Techniques for Fragmentation and Metabolite Identification in Research Samples
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. gentechscientific.com When coupled with a separation technique like liquid chromatography (LC-MS), it is also paramount for the identification of its metabolites in biological and environmental research samples. psu.edu
Under electron ionization (EI), the fragmentation pattern of a long-chain carboxylic acid is well-understood. libretexts.org For this compound, fragmentation would be influenced by the three key structural components: the carboxylic acid group, the polymethylene chain, and the terminal trifluoromethyl group. Common fragmentation pathways include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). libretexts.org
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, which can lead to specific neutral losses.
Alkyl Chain Fragmentation: Cleavage along the C-C bonds of the dodecane (B42187) chain, producing a series of fragment ions separated by 14 mass units (CH₂). libretexts.org
Trifluoromethyl Group Fragmentation: The C-CF₃ bond is susceptible to cleavage, leading to the loss of a •CF₃ radical (M-69). The presence of the trifluoromethyl group can also induce complex rearrangements. fluorine1.ru
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 284.28 g/mol )
| m/z (Mass/Charge Ratio) | Identity | Fragmentation Pathway |
|---|---|---|
| 284 | [M]⁺ | Molecular Ion |
| 267 | [M-OH]⁺ | Loss of hydroxyl radical |
| 239 | [M-COOH]⁺ | Loss of carboxyl group |
| 215 | [M-CF₃]⁺ | Loss of trifluoromethyl radical |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
For metabolite identification, LC-MS is the technique of choice. nih.gov Researchers look for specific mass shifts from the parent compound (m/z 284) that correspond to common metabolic transformations. For instance, the addition of an oxygen atom (+16 Da) would indicate hydroxylation along the alkyl chain. Conjugation with glucuronic acid (+176 Da) or sulfate (B86663) (+80 Da) are other common metabolic pathways that can be readily identified by their characteristic mass increases. psu.edu The use of high-resolution mass spectrometry (HRMS) allows for the determination of elemental composition, greatly increasing confidence in the identification of unknown metabolites. researchgate.netosf.io
Sample Preparation and Extraction Techniques for Complex Research Matrices
Effective sample preparation is critical to remove interfering substances and concentrate this compound from complex matrices like water, soil, or biological tissues before instrumental analysis.
Solid-Phase Extraction (SPE) Method Optimization
Solid-phase extraction (SPE) is a robust and widely used technique for the isolation of analytes from liquid samples. aocs.orgresearchgate.net For an amphiphilic molecule like this compound, with its polar carboxylic acid head and long, fluorinated alkyl tail, a mixed-mode SPE sorbent possessing both reversed-phase (for the alkyl chain) and anion-exchange (for the carboxylate group) properties is often ideal. elsevierpure.com
Optimization of an SPE method involves several key steps:
Sample Pre-treatment: The pH of the sample is adjusted to be approximately 2 units above the pKa of the carboxylic acid (~pH 6-7). This ensures the acid is deprotonated to its carboxylate form ([R-COO]⁻), allowing for strong retention on an anion-exchange sorbent.
Sorbent Conditioning: The SPE cartridge is conditioned sequentially with an organic solvent (e.g., methanol) and then with pH-adjusted water to activate the sorbent.
Sample Loading: The pre-treated sample is passed through the cartridge at a controlled flow rate.
Washing: The cartridge is washed with a weak solvent (e.g., a low percentage of organic solvent in water) to remove hydrophilic, neutral, and weakly-bound interferences without eluting the target analyte.
Elution: The retained this compound is eluted using a solvent that disrupts both the hydrophobic and ionic interactions. This is typically achieved with an acidified organic solvent (e.g., methanol or acetonitrile with formic or acetic acid), which protonates the carboxylate, breaking the ionic bond and allowing the now-neutral molecule to be eluted by the organic solvent.
Table 3: Example of an Optimized SPE Protocol for this compound
| Step | Procedure | Purpose |
|---|---|---|
| Sorbent | Mixed-Mode Anion Exchange | Retains via hydrophobic and ionic interactions |
| Sample pH | Adjust to ~6.5 | Deprotonate carboxylic acid for ionic retention |
| Conditioning | 1. Methanol2. pH 6.5 Water | Activate sorbent and prepare for sample |
| Wash | 5% Methanol in water | Remove weakly bound interferences |
| Elution | 1% Formic Acid in Methanol | Protonate analyte and elute from sorbent |
Stir Bar Sorptive Extraction (SBSE) Development
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique based on the partitioning of analytes from an aqueous sample into a polymer coating on a magnetic stir bar. nih.gov The standard coating is polydimethylsiloxane (B3030410) (PDMS), which is highly non-polar.
For a relatively polar compound like a carboxylic acid, direct extraction into PDMS can be inefficient. acs.org Development of an SBSE method for this compound would explore several strategies:
pH Adjustment: Lowering the sample pH to below the analyte's pKa (~pH 2-3) would protonate the carboxylic acid, making it more neutral and increasing its partitioning into the non-polar PDMS phase.
In-situ Derivatization: Converting the polar carboxylic acid into a non-polar ester (e.g., through ethylation) within the sample matrix prior to extraction can dramatically improve recovery with standard PDMS stir bars. nih.gov
Advanced Coatings: Utilizing newer, more polar SBSE coatings, such as those based on ethylene (B1197577) glycol-modified silicone, could enhance the extraction of the underivatized acid without requiring drastic pH modification. youtube.com
Sequential SBSE: An advanced approach involves using two sequential extractions on the same sample with different conditions (e.g., one at neutral pH, one at acidic pH) to capture a wider range of analytes. nih.gov
Ultrasound-Assisted Extraction (UAE) Research
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction of analytes from solid or liquid samples. youtube.com The process creates acoustic cavitation—the formation and collapse of microscopic bubbles—which disrupts cell walls and improves mass transfer of the analyte into the extraction solvent. youtube.comyoutube.com
Research into a UAE method for this compound from a solid matrix (e.g., soil or tissue) would focus on optimizing several parameters, often using a statistical approach like response surface methodology (RSM): nih.gov
Solvent Choice: The polarity of the solvent must be matched to the analyte. For this compound, mixtures of polar solvents like ethanol (B145695) or methanol with water would be investigated. elsevierpure.com
Extraction Time: UAE is typically rapid, with optimal times often falling within the 10-60 minute range. youtube.com
Temperature: While higher temperatures can increase extraction efficiency, they can also lead to analyte degradation. UAE allows for efficient extraction at lower temperatures compared to methods like Soxhlet. youtube.com
Ultrasonic Power: Higher power can increase extraction but excessive power can degrade the analyte.
Solid-to-Liquid Ratio: Optimizing the amount of solvent relative to the sample is crucial for achieving high recovery.
Method Validation and Quality Control in Research Analysis
To ensure that an analytical method for this compound is reliable, accurate, and fit for purpose, it must undergo rigorous validation. mdpi.com For quantitative methods like LC-MS, validation assesses several key performance characteristics according to established guidelines. nih.govlcms.czresearchgate.net
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria (for LC-MS) |
|---|---|---|
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Calibration curve with a coefficient of determination (R²) > 0.99. mdpi.com |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically 80-120% recovery of a spiked analyte from a blank matrix. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) typically ≤ 15%. mdpi.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; analyte response should be within the precision and accuracy criteria. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results when parameters (e.g., mobile phase pH, column temperature) are slightly varied. |
Quality control (QC) samples are routinely analyzed alongside research samples to ensure the method remains valid and is performing as expected during sample analysis.
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes
The current synthesis of 12,12,12-trifluorododecanoic acid, while effective, often relies on multi-step processes that may involve harsh reagents and generate significant waste. A primary challenge for future research is the development of more efficient and environmentally benign synthetic strategies. This includes exploring catalytic methods that can directly introduce the trifluoromethyl group at the terminal position of a dodecanoic acid precursor, thereby reducing the number of synthetic steps. Furthermore, the use of greener solvents and reagents, as well as flow chemistry techniques, could significantly improve the sustainability and scalability of its production. Research into enzymatic or bio-catalytic approaches, though challenging for organofluorine compounds, could offer a paradigm shift in the green synthesis of this and related fluorinated fatty acids.
Expanding the Scope of Interdisciplinary Applications
The distinctive physicochemical properties of this compound, such as its altered acidity and lipophilicity compared to its non-fluorinated counterpart, make it a promising candidate for a wide range of applications. Future research should aim to expand its use beyond its current applications. In materials science, it could be explored as a component in the design of novel surfactants, liquid crystals, and polymers with unique self-assembly and surface properties. In the biomedical field, its potential as a metabolic probe or a building block for drug delivery systems warrants further investigation. The incorporation of the trifluoromethyl group can enhance the biological stability and alter the pharmacokinetic profile of molecules, opening up new avenues for pharmaceutical research.
Advancements in Analytical Sensitivity and Specificity for Complex Matrices
The accurate and sensitive detection of this compound in complex biological and environmental samples remains a significant analytical challenge. Future research should focus on developing more robust and specific analytical methods. This includes the advancement of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques with improved ionization efficiencies and fragmentation analysis for fluorinated compounds. The development of novel sample preparation and extraction techniques will also be crucial for minimizing matrix effects and improving recovery from intricate samples. Furthermore, the exploration of fluorine-specific detection methods, such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy coupled with advanced separation techniques, could provide unparalleled specificity for its detection and quantification.
Theoretical Insights and Predictive Modeling in Organofluorine Chemistry
The influence of the trifluoromethyl group on the conformational preferences, electronic properties, and intermolecular interactions of this compound is a complex area that can be significantly illuminated by theoretical and computational chemistry. Future research should leverage high-level quantum mechanical calculations and molecular dynamics simulations to gain deeper insights into its behavior at the molecular level. These computational models can be used to predict its physical properties, reactivity, and interactions with biological targets. Such predictive modeling can guide the rational design of new experiments and applications, accelerating the pace of discovery in the field of organofluorine chemistry and maximizing the potential of this unique fluorinated fatty acid.
Q & A
Q. What synthetic methodologies are recommended for preparing 12,12,12-trifluorododecanoic acid with high purity?
The synthesis typically involves fluorination of dodecanoic acid precursors using reagents like sulfur tetrafluoride (SF₄) or trifluoromethylation agents. Deuterated analogs (e.g., dodecanoic-12,12,12-d₃ acid) are synthesized via isotopic exchange or fluorinated Grignard reactions, achieving >98% isotopic purity . Purification is achieved via recrystallization or preparative HPLC, with characterization by ¹⁹F NMR and high-resolution mass spectrometry (HRMS) to confirm regioselective fluorination.
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structurally similar perfluorinated acids?
¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. The trifluoromethyl (-CF₃) group exhibits a distinct ¹⁹F NMR triplet (δ ~ -60 to -70 ppm) due to coupling with adjacent fluorine atoms. In contrast, perfluorinated acids with longer chains (e.g., PFDoDA) show broader ¹⁹F signals. ¹³C NMR can resolve the carboxylic acid moiety (δ ~ 170-180 ppm) and fluorinated carbons (δ ~ 100-120 ppm) .
Q. What analytical techniques are suitable for quantifying trace levels of this compound in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred. Deuterated internal standards (e.g., dodecanoic-12,12,12-d₃ acid) improve quantification accuracy by correcting matrix effects. Detection limits <1 ng/L are achievable using optimized mobile phases (e.g., ammonium acetate/methanol gradients) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the enzymatic hydroxylation of this compound by cytochrome P450s?
The electron-withdrawing -CF₃ group stabilizes transition states during CYP450-mediated ω-3 hydroxylation, enhancing reaction rates and selectivity (>99% regioselectivity). Computational modeling (e.g., density functional theory) reveals that fluorine’s electronegativity reduces activation energy by 15-20 kJ/mol compared to non-fluorinated analogs. Experimental validation involves comparing turnover rates with 12-fluorododecanoic acid and non-fluorinated controls .
Q. What strategies mitigate discrepancies in reported toxicity data for this compound?
Contradictions arise from variations in exposure models (e.g., in vitro vs. in vivo) and analytical interference from degradation products. Standardized protocols include:
Q. Can molecular dynamics (MD) simulations predict the environmental persistence of this compound?
MD simulations using force fields like OPLS-AA model fluorine’s hydrophobic interactions with lipid bilayers and soil organic matter. Key parameters include:
- Partition coefficients (log P) >4.5, indicating high bioaccumulation potential.
- Half-life predictions in aqueous systems (>200 days) due to resistance to hydrolysis. Experimental validation involves comparing simulated degradation pathways with accelerated aging tests under UV/ozone exposure .
Methodological Considerations
- Data Contradictions : Resolve conflicting reactivity or toxicity data by cross-referencing isotopic labeling studies and computational models .
- Regulatory Alignment : While this compound is not yet classified as a substance of very high concern (SVHC), researchers should align with guidelines for perfluorinated compounds (e.g., OECD Test No. 505) for environmental risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
